Diphenyl phosphate
Overview
Description
Diphenyl phosphate: is an organophosphate compound with the molecular formula C12H11O4P . It is a white crystalline powder that is soluble in organic solvents like benzene and chloroform but insoluble in water . This compound is widely used in various industrial applications, including as a flame retardant and plasticizer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl phosphate can be synthesized through the reaction of phosphorus oxychloride with phenol in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization from chloroform and petroleum ether .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphorus trichloride with phenol and water. The reaction is carried out under reduced pressure to remove byproduct hydrogen chloride, which simplifies the production process and reduces costs .
Chemical Reactions Analysis
Types of Reactions: Diphenyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted phosphates.
Oxidation Reactions: It can be oxidized to form diphenyl phosphoric acid.
Hydrolysis: It can be hydrolyzed in the presence of water to form phenol and phosphoric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide, are used for oxidation reactions.
Acidic or Basic Conditions: Hydrolysis reactions can occur under both acidic and basic conditions.
Major Products:
Substituted Phosphates: Formed from substitution reactions.
Diphenyl Phosphoric Acid: Formed from oxidation reactions.
Phenol and Phosphoric Acid: Formed from hydrolysis reactions.
Scientific Research Applications
Chemistry: Diphenyl phosphate is used as a catalyst in the ring-opening polymerization of renewable 5-alkyl δ-lactones. It also forms a novel initiating system for the living cationic polymerization of isobutyl vinyl ether when combined with zinc iodide .
Biology and Medicine: In biological research, this compound is used as a metabolite of flame retardants like triphenyl phosphate. It is also studied for its potential effects on human health and the environment .
Industry: In industrial applications, this compound is used as a flame retardant and plasticizer in the production of engineering plastics and other materials .
Mechanism of Action
Diphenyl phosphate acts as an organic catalyst by facilitating the ring-opening polymerization of lactones. It interacts with zinc iodide to form an initiating system that promotes the polymerization process. The compound’s mechanism of action involves the activation of monomers and the stabilization of the growing polymer chain .
Comparison with Similar Compounds
Triphenyl Phosphate: Another organophosphate used as a flame retardant and plasticizer.
2-Ethylhexyl Diphenyl Phosphate: A metabolite of this compound with similar applications.
Uniqueness: this compound is unique due to its specific catalytic properties in polymerization reactions and its effectiveness as a flame retardant. Its ability to form stable complexes with metal ions like zinc iodide sets it apart from other similar compounds .
Properties
IUPAC Name |
diphenyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMQGLCHMVWBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048207 | |
Record name | Diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838-85-7, 53396-64-8 | |
Record name | Diphenyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid, diphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC289392 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DIPHENYL PHOSPHATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoric acid, diphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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